molecular formula C32H31N3O7 B12937099 7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B12937099
M. Wt: 569.6 g/mol
InChI Key: GBRCVBCLGPKOIS-IARZGTGTSA-N
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Description

The compound 7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrahydrofuran ring, a pyrrolo[2,3-d]pyrimidine core, and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the pyrrolo[2,3-d]pyrimidine core. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This involves the condensation of suitable precursors, such as pyrimidine derivatives, under controlled conditions.

    Attachment of Aromatic Groups: The bis(4-methoxyphenyl)(phenyl)methoxy group is introduced through nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing chromatography and crystallization methods to isolate the desired product.

    Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Strong bases like sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives and tetrahydrofuran-containing compounds.

Uniqueness

    Structural Complexity: The presence of multiple aromatic groups and a tetrahydrofuran ring makes it unique.

    Functional Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets highlights its versatility.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

Molecular Formula

C32H31N3O7

Molecular Weight

569.6 g/mol

IUPAC Name

7-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27+,28-/m0/s1

InChI Key

GBRCVBCLGPKOIS-IARZGTGTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@H](O4)N5C=CC6=C5NC(=O)NC6=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O

Origin of Product

United States

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